4,4'-Oxybis(benzenesulfonyl hydrazide)
Overview
Description
4,4’-Oxybis(benzenesulfonyl hydrazide) is a chemical compound with the molecular formula C12H14N4O5S2 and a molecular weight of 358.39 g/mol . It is known for its use as a crosslinking agent and a curing agent in the production of polymers and resins . This compound is also utilized as a blowing agent for sponge rubber and expanded plastics .
Mechanism of Action
Target of Action
It’s known that this compound is used in the production of foamed or expanded elastomers and thermoplastic products .
Mode of Action
It’s known that within a certain temperature range, it decomposes to release nitrogen gas, which forms fine, high-quality, uniform pore structure in the products .
Pharmacokinetics
It’s known that this compound is insoluble in water .
Action Environment
It’s known that this compound is stable under inert atmosphere and should be stored at -20°c .
Biochemical Analysis
Biochemical Properties
4,4’-Oxybis(benzenesulfonyl hydrazide) plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as an azide, which can detonate under certain conditions. This interaction is particularly relevant in the context of organic azides that have been sensitized by the addition of metal salts or strong acids . The compound’s reactivity profile indicates that it can form toxic gases when mixed with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents .
Cellular Effects
The effects of 4,4’-Oxybis(benzenesulfonyl hydrazide) on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cellular components can lead to the release of nitrogen gas, which can cause cellular stress and impact cellular metabolism . Additionally, the compound’s ability to form toxic gases can lead to adverse effects on cell viability and function.
Molecular Mechanism
At the molecular level, 4,4’-Oxybis(benzenesulfonyl hydrazide) exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s reactivity as an azide allows it to interact with a wide range of biomolecules, resulting in the formation of toxic gases and other reactive intermediates . These interactions can disrupt normal cellular processes and lead to cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Oxybis(benzenesulfonyl hydrazide) change over time due to its stability and degradation properties. The compound is known to decompose at elevated temperatures, releasing nitrogen gas . This decomposition can lead to long-term effects on cellular function, particularly in in vitro or in vivo studies. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of 4,4’-Oxybis(benzenesulfonyl hydrazide) vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function. At higher doses, it can cause significant toxicity and adverse effects . These effects include cellular damage, disruption of normal metabolic processes, and potential lethality. The threshold effects observed in these studies highlight the importance of careful dosage control when using this compound in research and industrial applications.
Metabolic Pathways
4,4’-Oxybis(benzenesulfonyl hydrazide) is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role as an azide allows it to participate in reactions that produce nitrogen gas and other reactive intermediates . These interactions can affect metabolic flux and alter metabolite levels within cells. The compound’s reactivity also means that it can influence the activity of enzymes involved in detoxification and other metabolic processes.
Transport and Distribution
Within cells and tissues, 4,4’-Oxybis(benzenesulfonyl hydrazide) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s insolubility in water and its ability to form toxic gases also influence its transport and distribution properties.
Subcellular Localization
The subcellular localization of 4,4’-Oxybis(benzenesulfonyl hydrazide) is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell . The compound’s activity and function can be affected by its localization, with potential impacts on cellular processes such as signaling, metabolism, and gene expression.
Preparation Methods
The synthesis of 4,4’-Oxybis(benzenesulfonyl hydrazide) typically involves the reaction of diphenyl ether with chlorosulfonic acid to form 4,4’-oxydibenzenesulfonyl chloride, which is then reacted with hydrazine hydrate to yield the final product . The reaction conditions include maintaining the temperature at around 30-40°C and using an excess of chlorosulfonic acid .
Chemical Reactions Analysis
4,4’-Oxybis(benzenesulfonyl hydrazide) is an azide and can undergo various chemical reactions, including oxidation, reduction, and substitution . It is known to detonate when sensitized by the addition of metal salts or strong acids . Common reagents used in these reactions include hydrazine hydrate and chlorosulfonic acid . The major products formed from these reactions include 4,4’-oxydibenzenesulfonyl chloride and hydrazinium chloride .
Scientific Research Applications
4,4’-Oxybis(benzenesulfonyl hydrazide) has a wide range of applications in scientific research. In chemistry, it is used as a crosslinking agent and a curing agent for polymers and resins . In biology, it is utilized for its antimicrobial properties in the production of antimicrobial masks with anti-fog functions . In the medical field, it is used in the development of sponge rubber cosmetic puffs and electrostatographic toners . Industrially, it is employed as a blowing agent for polyurethane foams and expanded plastics .
Comparison with Similar Compounds
4,4’-Oxybis(benzenesulfonyl hydrazide) is unique in its ability to act as both a crosslinking agent and a blowing agent . Similar compounds include azodicarboxamide and 2,2’-azobis(2-methylpropionitrile), which are also used as blowing agents in the production of foamed plastics . 4,4’-Oxybis(benzenesulfonyl hydrazide) is preferred for its superior foaming properties and lower toxicity .
Properties
IUPAC Name |
4-[4-(hydrazinesulfonyl)phenoxy]benzenesulfonohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O5S2/c13-15-22(17,18)11-5-1-9(2-6-11)21-10-3-7-12(8-4-10)23(19,20)16-14/h1-8,15-16H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOCQTNZUPTTEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NN)S(=O)(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O5S2 | |
Record name | DIPHENYLOXIDE-4,4'-DISULFONYL HYDRAZIDE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7026499 | |
Record name | 4,4'-Oxybis(benzenesulfohydrazide) | |
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Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diphenyloxide-4,4'-disulfonyl hydrazide appears as a colorless, crystalline solid with a geranium-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. Moderately toxic by ingestion, inhalation and skin absorption. Readily ignited by sparks or flames and burns intensely and persistently., Dry Powder; Liquid; Other Solid, White odorless solid; [HSDB] Fine, white powder; [ACGIH], A colorless, crystalline solid with a geranium-like odor. | |
Record name | DIPHENYLOXIDE-4,4'-DISULFONYL HYDRAZIDE | |
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Record name | Benzenesulfonic acid, 4,4'-oxybis-, 1,1'-dihydrazide | |
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Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |
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Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |
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Solubility |
Soluble in acetone; moderately soluble in ethanol and polyethylene glycols; insoluble in water and gasoline | |
Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5237 | |
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Density |
1.52 | |
Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5237 | |
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Vapor Density |
1.52 | |
Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |
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URL | https://www.osha.gov/chemicaldata/708 | |
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Vapor Pressure |
6.91x10-11 mmHg (est) | |
Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |
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URL | https://www.osha.gov/chemicaldata/708 | |
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Color/Form |
Fine white crystalline powder | |
CAS No. |
80-51-3 | |
Record name | DIPHENYLOXIDE-4,4'-DISULFONYL HYDRAZIDE | |
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Record name | OBSH | |
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Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |
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Record name | Benzenesulfonic acid, 4,4'-oxybis-, 1,1'-dihydrazide | |
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Record name | 4,4'-Oxybis(benzenesulfohydrazide) | |
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Record name | 4,4'-oxydi(benzenesulphonohydrazide) | |
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Record name | BENZENESULFONIC ACID, 4,4'-OXYBIS-, DIHYDRAZIDE | |
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Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |
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Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |
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URL | https://www.osha.gov/chemicaldata/708 | |
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Melting Point |
150-160 °C (decomposes), 302-320 °F | |
Record name | p,p'-Oxybis(benzenesulfonyl hydrazide) | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5237 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | P, P' OXYBIS(BENZENESULFONYL HYDRAZIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/708 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) in the context of the provided research?
A1: OBSH is primarily used as a blowing agent to create foamed polymer materials. [, , ] This means it decomposes upon heating to release gases, creating bubbles within the polymer matrix, ultimately leading to a foam structure.
Q2: How does the decomposition temperature of OBSH compare to other blowing agents, and how does this affect its application in polymer processing?
A2: Research indicates that the onset decomposition temperature (T2(5%)) of OBSH in plastisol is a crucial factor in foam quality. [] The study comparing OBSH to azodicarbonamide and sodium bicarbonate found that an optimal temperature difference exists between the blowing agent's decomposition temperature and the polymer's maximum viscosity temperature (Tηmax). A larger difference [T2(5%) – Tηmax], when T2(5%) falls within the appropriate processing window for the polymer, generally leads to higher quality foams. []
Q3: Can OBSH be chemically modified to alter its properties as a blowing agent?
A3: Yes, one study demonstrates the synthesis of a polymeric blowing agent derived from OBSH. [] Researchers synthesized methacryloyloxybis(benzenesulfonyl hydrazide) (MAOBSH) by reacting OBSH with methacryloyl chloride. Polymerization of MAOBSH resulted in a polymeric blowing agent (PFA) with a decomposition temperature of 245°C. This temperature could be further reduced to approximately 160°C by incorporating an activator like surface-treated urea. []
Q4: What are the advantages of using a polymeric blowing agent like poly(MAOBSH) derived from OBSH compared to directly using OBSH as a blowing agent?
A4: Poly(MAOBSH) demonstrated superior compatibility with the polymer matrix compared to directly adding OBSH. [] This improved compatibility resulted in foams with enhanced structural properties, including a finer and more uniform cell structure, smoother skin, and better mechanical properties like increased elongation and reduced compression set. []
Q5: Are there any environmental concerns associated with using OBSH as a blowing agent?
A5: While the provided abstracts do not directly address environmental impacts, one abstract mentions an environmental risk assessment of OBSH. [] This suggests potential concerns regarding its use and disposal, highlighting the need to investigate its ecotoxicological effects and explore strategies for responsible waste management.
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